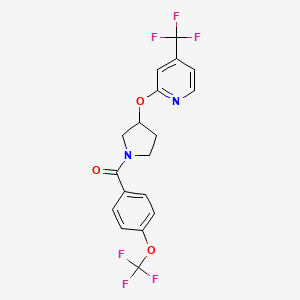

![molecular formula C13H13N5O B2410371 N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide CAS No. 672952-01-1](/img/structure/B2410371.png)

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Reactivity and Synthesis Applications

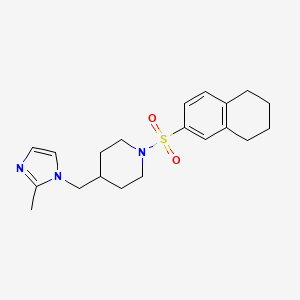

Novel Sulfur Transfer Reagents

The reactivity of compounds similar to "N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide" has been studied, showing their potential as efficient sulfur transfer reagents suitable for DNA and RNA synthesis (Guzaev, 2011).

Synthesis of Functionalized Azetidines and Other N-heterocycles

These compounds serve as important synthons for N-heterocycles, applicable in the synthesis of drug-like molecules (de Figueiredo, Fröhlich, & Christmann, 2006).

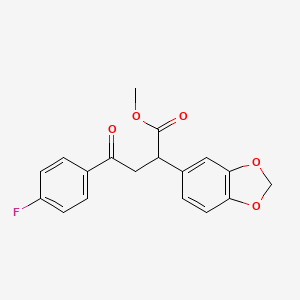

Catalytic Hydrogenation in Dye Production

The compound is an intermediate in the production of azo disperse dyes, with catalytic hydrogenation methods being developed for its synthesis (Zhang, 2008).

Pharmaceutical and Therapeutic Applications

Stroke Treatment

Related compounds have shown promise as therapeutic applications for stroke treatment, demonstrating potent thrombolytic activity and free radical scavenging power (Marco-Contelles, 2020).

Antimicrobial and Antioxidant Agents

Derivatives of this compound have been studied for their antimicrobial and antioxidant activities, with some showing significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).

Anti-Inflammatory and Analgesic Agents

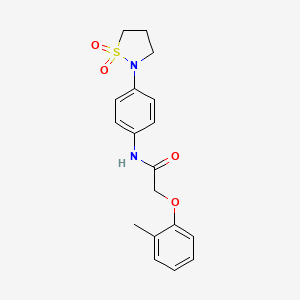

Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing potential as COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical and Material Science Applications

Dual Chemosensors

Related compounds have been utilized as fluorescent dual sensors for ions like Zn2+ and Al3+ (Roy et al., 2019).

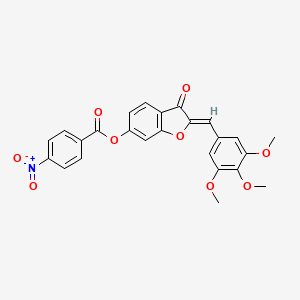

Photodynamic Therapy

Some derivatives have been evaluated for their suitability in photodynamic therapy due to their fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name |

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-2-19-13-6-4-3-5-11(13)17-9-18-12(8-15)10(16)7-14/h3-6,9H,2,16H2,1H3,(H,17,18)/b12-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKSJIHDJRLMIH-BENRWUELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC=NC(=C(C#N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC=N/C(=C(/C#N)\N)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)

![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)